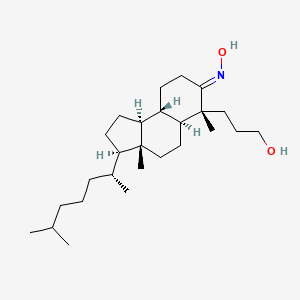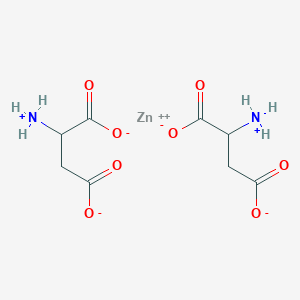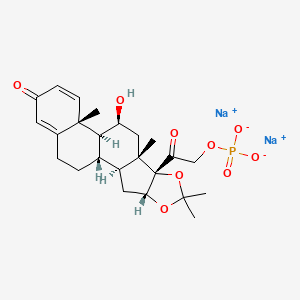
Molybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdate is a compound containing an oxyanion with molybdenum in its highest oxidation state of +6: O−−Mo(=O)2−O−. Molybdenum can form a wide range of such oxyanions, which can be discrete structures or polymeric extended structures. The larger oxyanions are members of a group of compounds termed polyoxometalates . This compound compounds are essential in various fields due to their unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several methods are used to synthesize molybdate compounds, including:
Hydrothermal Method: This involves using water as a reaction solvent under high temperature and pressure to facilitate the reaction and crystallization of this compound compounds.
Co-Precipitation Method: This method involves mixing different cations in a solution and using a precipitating agent to form a homogeneous precipitate, which is then filtered, washed, and dried.
Solid Phase Reaction Method: This involves mixing solid reactants and heating them to induce a reaction that forms this compound compounds.
Microwave Method: This method uses microwave radiation to heat the reactants, leading to the formation of this compound compounds.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase to form this compound compounds.
Industrial Production Methods
Industrial production of this compound compounds often involves the oxidative roasting of molybdenum concentrate to form calcined molybdenum, followed by wet treatment processes such as ammonia leaching, extraction, ion exchange, and continuous crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdate compounds undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride is commonly used to reduce this compound to molybdenum (IV) oxide.
Acids: Dithiophosphate acids are used in substitution reactions with this compound.
Major Products
Molybdenum (IV) Oxide: Formed from the reduction of this compound.
Complex this compound Compounds: Formed from substitution reactions with dithiophosphate acids.
Applications De Recherche Scientifique
Molybdate compounds have numerous applications in scientific research, including:
Electrochemical Applications: Copper this compound nanorods are used in supercapacitors due to their desirable chemical and physical characteristics.
Nonlinear Optics: Silver this compound is used in photonic devices for its excellent optical limiting properties.
Biological Processes: This compound is essential for the function of molybdenum-requiring enzymes in plants and other organisms.
Catalysis: This compound-based catalysts are used in various chemical reactions, including oxidation processes.
Mécanisme D'action
Molybdate exerts its effects by forming oxyanions that interact with various molecular targets. In biological systems, this compound is incorporated into molybdenum cofactors, which are essential for the activity of molybdenum-requiring enzymes. These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Comparaison Avec Des Composés Similaires
Molybdate compounds are similar to other transition metal oxyanions, such as:
Chromates: Chromium forms chromates with tetrahedral structures similar to this compound.
Tungstates: Tungsten forms tungstates that are structurally similar to this compound and contain six-coordinate tungsten.
Uniqueness
This compound compounds are unique due to their ability to form a wide range of oxyanions with varying sizes and structures, from simple tetrahedral anions to large polyoxometalates . This versatility makes this compound compounds valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
11116-47-5 |
|---|---|
Formule moléculaire |
MoO4-2 |
Poids moléculaire |
159.95 g/mol |
Nom IUPAC |
dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Mo.4O/q;;;2*-1 |
Clé InChI |
MEFBJEMVZONFCJ-UHFFFAOYSA-N |
SMILES canonique |
[O-][Mo](=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
